molecular formula C7H12N2O4 B15111139 methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate

methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate

Cat. No.: B15111139
M. Wt: 188.18 g/mol
InChI Key: PBXHECKEHVNKPI-PLNGDYQASA-N
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Description

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate is an organic compound with a complex structure that includes amino, hydroxyethyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of methyl acetoacetate with ethylenediamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (Z)-3-amino-4-(2-hydroxyethylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C7H12N2O4/c1-13-6(11)4-5(8)7(12)9-2-3-10/h4,10H,2-3,8H2,1H3,(H,9,12)/b5-4-

InChI Key

PBXHECKEHVNKPI-PLNGDYQASA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)NCCO)\N

Canonical SMILES

COC(=O)C=C(C(=O)NCCO)N

Origin of Product

United States

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